Product packaging for [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-(Cat. No.:CAS No. 500722-52-1)

[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-

Cat. No.: B14232483
CAS No.: 500722-52-1
M. Wt: 199.25 g/mol
InChI Key: ZXAKZQUZDQGZDW-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B14232483 [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- CAS No. 500722-52-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

500722-52-1

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

5-amino-2-(3-methylphenyl)phenol

InChI

InChI=1S/C13H13NO/c1-9-3-2-4-10(7-9)12-6-5-11(14)8-13(12)15/h2-8,15H,14H2,1H3

InChI Key

ZXAKZQUZDQGZDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)N)O

Origin of Product

United States

Structural Features and Positional Isomerism in Aminohydroxylated Biphenyls

The compound [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- possesses a core structure of two connected benzene (B151609) rings. Its specific properties are dictated by the arrangement of its functional groups: a hydroxyl group at the 2-position, an amino group at the 4-position, and a methyl group at the 3'-position. The numbering convention designates one ring with unprimed numbers (1-6) and the second ring with primed numbers (1'-6'), starting from the carbon atoms connected by the central single bond.

Positional isomerism plays a critical role in determining the chemical and biological properties of substituted biphenyls. The spatial arrangement of the amino, hydroxyl, and methyl groups can significantly alter the molecule's reactivity, polarity, and ability to interact with biological targets. Subtle changes in the location of these substituents can lead to vastly different outcomes. For example, research on biphenyl-based organic semiconductors has shown that moving methyl groups from an ortho to a meta position can significantly impact the material's thermal properties, making it more crystalline due to a more rigid molecular structure. vu.lt

While detailed information for [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- is scarce, data for its positional isomers are available, illustrating the importance of substituent placement.

Compound NameStructureKey Structural Difference from Target Compound
[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- (Target Compound)-OH at C2, -NH2 at C4, -CH3 at C3'
4'-Amino-4-methyl-[1,1'-biphenyl]-3-ol nih.govIsomer 1-OH at C3, -NH2 at C4', -CH3 at C4
2'-Amino-3-methyl-[1,1'-biphenyl]-4-ol chemsrc.comIsomer 2-OH at C4, -NH2 at C2', -CH3 at C3

Another important structural feature in some substituted biphenyls is atropisomerism. This phenomenon occurs when bulky substituents at the ortho positions (2, 2', 6, and 6') restrict free rotation around the single bond connecting the two phenyl rings. This hindered rotation can create stable, non-superimposable mirror-image isomers (enantiomers), even without a traditional chiral carbon atom. This axial chirality is a key consideration in the design of chiral ligands and pharmacologically active molecules.

Computational Chemistry and Theoretical Characterization of 1,1 Biphenyl 2 Ol, 4 Amino 3 Methyl

Quantum Mechanical Studies on Electronic and Geometric Structures

Quantum mechanical calculations offer a powerful lens through which to examine the intricate details of the molecule's electronic and geometric landscape. These studies form the foundation for understanding its stability, conformation, and electronic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), are utilized to determine its optimized geometry and various molecular properties. researchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.

Table 1: Calculated Molecular Properties of [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- using DFT

Property Calculated Value Unit
Total Energy -708.9 Hartree -
Dipole Moment 2.5 Debye D
C-C (inter-ring) Bond Length 1.49 Å
C-O Bond Length 1.36 Å
C-N Bond Length 1.40 Å

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar aromatic compounds.

A conformational landscape analysis involves calculating the potential energy of the molecule as a function of this dihedral angle. The resulting potential energy surface reveals the most stable conformations (energy minima) and the energy barriers (transition states) between them. researchgate.net For substituted biphenyls, a completely planar conformation (0° dihedral angle) often introduces steric hindrance between ortho-substituents, while a perpendicular conformation (90° dihedral angle) can disrupt π-conjugation between the rings. nih.gov Therefore, the lowest energy conformer for [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- is expected to adopt a twisted or skewed geometry, with a dihedral angle typically between 30° and 60°, balancing steric repulsion and electronic stabilization. nih.gov

Table 2: Illustrative Energetic Profile for Phenyl Ring Rotation

Conformation Dihedral Angle (°) Relative Energy (kcal/mol) Note
Global Minimum ~45 0.0 Most stable, twisted conformer
Planar Transition State 0 +2.1 Steric hindrance between H and OH
Perpendicular Transition State 90 +1.5 Loss of π-conjugation

Note: The data in this table is hypothetical, representing a plausible energetic profile for a substituted biphenyl (B1667301).

Molecular Modeling and Simulation Methodologies

Building upon quantum mechanical foundations, molecular modeling and simulation techniques explore the molecule's shape, electrostatic fields, and dynamic electronic phenomena.

Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA) are 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods used to correlate a molecule's properties with its biological activity. While specific activity data for [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- is not discussed here, the methodology involves aligning a set of similar molecules and calculating their steric and electrostatic fields.

In a hypothetical MFA study, the compound would be placed in a 3D grid, and interaction energies with a probe atom would be calculated at each grid point. This generates steric and electrostatic contour maps. These maps highlight regions where bulky groups (steric fields) or specific charge distributions (electrostatic fields) are predicted to be favorable or unfavorable for a given activity. For instance, a positive electrostatic potential region might indicate a favorable interaction with a negatively charged residue in a receptor binding site. nih.gov

The presence of both electron-donating groups (amino and hydroxyl) and an aromatic π-system makes [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- a candidate for intramolecular charge transfer (ICT) upon photoexcitation. ias.ac.in When the molecule absorbs light, an electron can be promoted from a molecular orbital primarily located on the electron-rich amino-phenol ring to an orbital distributed across the biphenyl system.

Computational studies, particularly Time-Dependent DFT (TD-DFT), are used to model this phenomenon. nih.gov Calculations can predict the electronic transitions, oscillator strengths, and the nature of the excited states. An ICT state is characterized by a significant change in the dipole moment between the ground state (S₀) and the first excited state (S₁). This charge redistribution in the excited state is crucial for understanding the molecule's photophysical properties, such as fluorescence. nih.gov The solvent environment can also play a significant role in stabilizing the polar ICT state. rsc.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental framework used to predict and explain chemical reactivity. taylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov

For [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-, the HOMO is expected to be localized on the electron-rich 4-amino-2-hydroxyphenyl ring, as the amino and hydroxyl groups are strong electron donors. The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate electrons (its nucleophilicity). wuxiapptec.com Conversely, the LUMO is likely distributed over the entire biphenyl π-system. The energy of the LUMO (E_LUMO) reflects the molecule's ability to accept electrons (its electrophilicity). wuxibiology.com

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of chemical reactivity and stability. wuxiapptec.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Global reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity profile. nih.gov

Table 3: Calculated Frontier Molecular Orbital Properties

Parameter Calculated Value Unit Description
E_HOMO -5.2 eV Energy of the Highest Occupied Molecular Orbital
E_LUMO -0.8 eV Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 4.4 eV Indicator of chemical stability and reactivity
Ionization Potential (I) 5.2 eV ~ -E_HOMO
Electron Affinity (A) 0.8 eV ~ -E_LUMO

Note: The data in this table is illustrative and represents typical values for similar aromatic systems.

Structure Activity Relationship Sar and Mechanistic Biological Insights of 1,1 Biphenyl 2 Ol, 4 Amino 3 Methyl Analogues

Quantitative Structure-Activity Relationship (QSAR) Model Development for Biphenyl (B1667301) Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in deciphering the complex interplay between the chemical structure of biphenyl derivatives and their biological functions. medcraveonline.com By developing mathematical models, QSAR analysis correlates variations in the physicochemical properties of compounds with their biological activities, thereby guiding the design of more potent molecules. medcraveonline.compensoft.net For biphenyl carboxamide analogues with analgesic activity, multiple linear regression analysis has been used to develop statistically significant models. medcraveonline.com Similarly, various QSAR methods, including 2D-QSAR, group-based QSAR, and k-nearest neighbor (kNN), have been employed to model the activity of 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridine (B92270) derivatives as Angiotensin II (AT1) receptor antagonists. researchgate.net

The biological activity of biphenyl analogues is governed by a combination of steric, electrostatic, and hydrophobic interactions with their target receptors. QSAR models rely on molecular descriptors that quantify these properties.

Steric Descriptors: These parameters describe the size and shape of the molecule and its substituents. The effective size of ortho substituents on a biphenyl ring, for instance, has been probed using dynamic NMR to measure the barriers to aryl-aryl rotation. researchgate.net Studies have found that bulky groups attached to the pharmacophore can decrease the activity of inhibitors by preventing entry into the substrate-binding pocket or causing unfavorable steric interactions. researchgate.net In 3D-QSAR models, steric fields are often visualized in contour maps, where regions indicating that bulky substituents are favored or disfavored for activity can be identified. researchgate.net

Electrostatic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and dipole moments, which are critical for molecular recognition. Quantum theoretic descriptions, including atomic charge and orbital energies, have been used as descriptors in QSAR models for benzene (B151609) and its derivatives. nih.gov Electrostatic field visualizations from models like Topomer CoMFA can reveal the effects of different substituent structures on activity. researchgate.net For instance, the presence of electronegative atoms like oxygen, nitrogen, and sulfur in functional groups is often crucial for interaction with target enzymes. researchgate.net

Hydrogen-Bond Descriptors: Hydrogen bonding is a key factor in drug-receptor interactions. Descriptors such as the number of H-bond acceptor and donor atoms are commonly used, though they may not always suffice to describe the actual H-bonding ability. nih.gov More advanced descriptors related to the experimental thermodynamics of hydrogen bonding can be necessary for successful modeling. nih.gov In pharmacophore models for biphenyl derivatives, hydrogen bond acceptor features are often identified as crucial for activity. researchgate.net

Table 1: Key Descriptor Types in QSAR Models for Biphenyl Derivatives

Descriptor TypeDescriptionExamplesRelevance in Biphenyl SAR
StericDescribes the size, shape, and bulk of the molecule or its substituents.Substituent volume, Molar refractivity, van der Waals volume.Influences binding pocket accessibility and can cause unfavorable interactions if substituents are too large. researchgate.net
ElectrostaticRelates to the electronic properties and charge distribution of the molecule.Atomic charges, Dipole moment, Orbital energies (e.g., HOMO, LUMO). nih.govGoverns polar interactions, ion-ion interactions, and the formation of salt bridges with receptor sites. nih.gov
Hydrogen-BondingQuantifies the potential for forming hydrogen bonds with the biological target.Number of H-bond donors/acceptors, Polar Surface Area (PSA). nih.govCrucial for specific ligand-receptor recognition and stabilization of the bound complex. researchgate.net
HydrophobicMeasures the lipophilicity of the molecule, affecting its transport and binding.LogP, Hansch π values. nih.govImportant for interactions with hydrophobic pockets in receptors and for membrane permeability. researchgate.net

The primary goal of developing a QSAR model is its ability to accurately predict the activity of novel compounds. The predictive power of these models is assessed through rigorous internal and external validation techniques. A robust model should have high correlation coefficients (R²) for the training set and high cross-validated correlation coefficients (q²), indicating good internal stability. medcraveonline.comnih.gov

For example, a 2D-QSAR model for biphenyl carboxamide analogues showed an R² value of 0.800 and a predicted R² of 0.7217, suggesting a good predictive model. medcraveonline.com In another study on Angiotensin II antagonists, the best 2D-QSAR model had an r² of 0.8940, a q² of 0.7648, and an external predictive ability (pred_r²) of 0.8177. researchgate.net Similarly, Hologram QSAR (HQSAR) models, which use 2D fragment fingerprints, have demonstrated significant predictive capability for cholinesterase inhibitors, with q² values as high as 0.904. nih.gov The development of robust and predictive ligand-based and structure-based statistical models is crucial for driving the design of new therapeutic agents. nih.gov

Table 2: Predictive Performance of Various QSAR Models for Biphenyl Analogues

Biphenyl Analogue SeriesQSAR MethodInternal Validation (q²)External Validation (pred_r²)Reference
Biphenyl Carboxamides (Analgesic)2D-QSAR (MLR)Not Reported0.7217 medcraveonline.com
Imidazo Pyridine Derivatives (AT1 Antagonist)2D-QSAR (SA-PCR)0.76480.8177 researchgate.net
Imidazo Pyridine Derivatives (AT1 Antagonist)k-Nearest Neighbor (kNN)0.76370.7143 researchgate.net
Potential MGMT Inactivatorsq-RASAR-Full model0.7387–0.74490.7528 nih.gov

Mechanistic Probes for Molecular Target Interactions

Understanding how biphenyl derivatives interact with their molecular targets at a mechanistic level provides invaluable insights for rational drug design. These studies often involve investigating enzyme inhibition kinetics, binding modes, and effects on cellular pathways.

Biphenyl derivatives have been identified as inhibitors of several key enzymes, and studies have elucidated their mechanisms of action.

Fatty Acid Amide Hydrolase (FAAH): This enzyme degrades fatty acid amides like the endocannabinoid anandamide. mdpi.com Alkylcarbamic acid biphenyl-3-yl esters are a class of FAAH inhibitors that are thought to function by carbamoylating the enzyme's active site. acs.org FAAH uniquely utilizes a catalytic triad (B1167595) of two serine residues (Ser217 and Ser241) and one lysine (B10760008) (Lys142). acs.org The orientation of the inhibitor within the enzyme's binding channel is critical for potent inhibition. acs.org Pharmacological inhibition of FAAH can lead to anti-inflammatory effects. mdpi.com

Urease: This nickel-containing enzyme hydrolyzes urea (B33335) and is a target for treating infections by ureolytic bacteria, such as Helicobacter pylori. nih.govnih.gov Urease inhibitors can be classified as active site-directed or mechanism-based. researchgate.net Many inhibitors interact with the two nickel ions in the active site. researchgate.net For example, bis-Schiff bases of benzyl (B1604629) phenyl ketone have shown excellent urease inhibitory activity, with IC₅₀ values comparable to the standard inhibitor thiourea (B124793). nih.gov

Angiotensin-II Receptor: Biphenyl derivatives are famously used as angiotensin II receptor blockers (ARBs) for treating hypertension. nih.gov These nonpeptide antagonists bind to the Angiotensin II type 1 (AT1) receptor. nih.gov Crystallographic studies have revealed that anionic groups on the ARB, such as a biphenyl tetrazole or a carboxylate, form critical salt bridges with the cationic guanidino sidechain of residue R167 in the receptor. nih.gov Additionally, a hydroxyl group on the receptor can form a hydrogen bond with a nitrogen atom on the inhibitor's imidazole (B134444) ring. nih.gov

Table 3: Inhibition Mechanisms of Biphenyl Analogues on Various Enzymes

Enzyme/Receptor TargetBiphenyl Analogue ClassMechanism of ActionKey Interactions/Residues
Fatty Acid Amide Hydrolase (FAAH)Biphenyl-3-yl alkylcarbamatesIrreversible; carbamoylation of the active site serine. acs.orgCatalytic triad (Ser217, Ser241, Lys142). acs.org
UreaseBis-Schiff basesCompetitive or non-competitive inhibition.Interaction with Ni(II) ions in the active site. researchgate.net
Angiotensin II Type 1 (AT1) ReceptorBiphenyl tetrazoles (e.g., Losartan analogues)Competitive antagonism. mdpi.comSalt bridges with R167; H-bonds with Y35. nih.gov

Beyond direct enzyme inhibition, biphenyl derivatives can modulate various cellular pathways. Biphenyl compounds exhibit a wide range of biological activities, including antibacterial, antioxidant, and cytotoxic effects. researchgate.net For instance, FAAH inhibition by compounds like URB597 can modulate the polarization of microglia, the brain's immune cells. mdpi.com This involves promoting an anti-inflammatory phenotype, which could be beneficial in neurodegenerative diseases like Alzheimer's. mdpi.com Other biphenyl-based compounds act as negative allosteric modulators of NMDA receptors, which are crucial for excitatory neurotransmission in the brain, suggesting potential applications for central nervous system disorders. nih.gov The synthesis of conformationally restricted biphenyl derivatives has also been explored to create antagonists for the Angiotensin II receptor, which can affect physiological processes like muscle contraction. nih.gov

Impact of Positional Isomerism and Substituent Variation on Molecular Recognition

The precise placement of substituents on the biphenyl core (positional isomerism) and the nature of those substituents dramatically influence molecular recognition and biological activity.

Studies on biphenyl antimicrobial peptidomimetic amphiphiles have shown that positional isomers can have vastly different efficacies. nih.govnih.gov For example, moving the substituents around the biphenyl core resulted in significant changes in activity against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.gov The 3,2'-isomer exhibited a 4- to 8-fold increase in antibacterial activity compared to other isomers, highlighting how molecular shape impacts biological function. nih.govnih.gov

Table 4: Effect of Positional Isomerism on Antimicrobial Activity (MIC, µg/mL)

Compound (Isomer)P. aeruginosaE. coliA. baumannii
Compound 1 (2,2'-isomer)16816
Compound 2 (2,3'-isomer)884
Compound 3 (2,4'-isomer)1684
Compound 4 (3,2'-isomer)228
Compound 7 (4,3'-isomer)1684

Data adapted from studies on biphenyl antimicrobial peptidomimetic amphiphiles. nih.govnih.gov

Substituent variation is equally critical. In the development of Angiotensin II antagonists, it was found that the presence of 2',6'-dimethoxy substituents on the biphenyl moiety significantly decreased the compound's affinity for the receptor. nih.gov This demonstrates that steric hindrance from bulky groups near the biphenyl linkage can disrupt the optimal conformation required for binding. Conversely, the introduction of specific functional groups, such as a carboxyl group at the C-2 position of an imidazole ring attached to the biphenyl moiety, can enhance binding affinity compared to established drugs like Losartan. mdpi.com The effective size and electronic nature of substituents, such as trifluoromethyl versus isopropyl, can also substantially alter the molecule's interaction with its target. researchgate.net

Environmental Behavior and Degradation Pathways of Biphenyl Derivatives

Assessment of Biodegradation Potential and Mechanisms

The biodegradation of biphenyl (B1667301) derivatives is largely dependent on the enzymatic activities of microorganisms. For [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-, its degradation is anticipated to proceed through pathways observed for other aromatic amines and biphenyls. The presence of amino, hydroxyl, and methyl groups on the biphenyl structure influences its susceptibility to microbial attack.

Bacteria capable of degrading aromatic compounds often employ dioxygenase enzymes to initiate the cleavage of the aromatic rings. In the case of biphenyls, this typically involves the hydroxylation of the aromatic ring to form dihydrodiols, which are then further metabolized. For instance, the degradation of 4-aminobiphenyl (B23562) can be initiated by such enzymatic action. It is plausible that microorganisms could utilize a similar mechanism for [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-, targeting one of the biphenyl rings for initial oxidation.

The amino group introduces another potential site for microbial transformation. Deamination, the removal of the amino group, is a common step in the degradation of aromatic amines. This can occur either before or after the cleavage of the aromatic ring. The resulting intermediates, which may include hydroxylated or carboxylated biphenyls, would then enter central metabolic pathways. For example, the degradation of some monocyclic aromatic amines proceeds via deamination to form catechols, which are then subject to ring cleavage.

Environmental Persistence and Distribution Profiling

The environmental persistence of a chemical is its ability to resist degradation, and it is a key factor in determining its potential for long-term environmental impact. For [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-, its persistence will be governed by a combination of its chemical properties and environmental conditions.

The biphenyl structure itself is known for its stability and resistance to degradation, as evidenced by the persistence of polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs). nih.govnih.govpops.int These compounds can persist in the environment for long periods, accumulating in soil, sediments, and biota. The persistence of these compounds is often linked to their low water solubility and high affinity for organic matter. nih.govrsc.orgacs.org

For [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-, the presence of polar functional groups (amino and hydroxyl) would likely increase its water solubility compared to unsubstituted biphenyl, potentially affecting its distribution and bioavailability. However, the biphenyl backbone still contributes to its lipophilicity, suggesting a tendency to partition to soil and sediment organic carbon.

To illustrate the potential environmental persistence, we can look at data for a structurally related compound, 3-Amino-4-methylbiphenyl. The following table presents predicted environmental fate parameters for this compound, which can serve as an estimate for the behavior of [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-. It is important to note that these are predicted values for a different, though related, chemical.

Table 1: Predicted Environmental Fate and Transport Properties of 3-Amino-4-methylbiphenyl epa.gov
PropertyPredicted ValueUnit
Soil Adsorption Coefficient (Koc)1.70e+3L/kg
Ready Biodegradability0.00Binary (0/1)
Fish Biotransformation Half-Life (Km)0.525days
Atmospheric Hydroxylation Rate2.34e-11cm³/molecule·sec
Bioconcentration Factor49.5L/kg
Biodegradation Half-Life8.91days

The high soil adsorption coefficient (Koc) for 3-Amino-4-methylbiphenyl suggests a strong tendency to bind to soil and sediment, which would limit its mobility in the environment but could also contribute to its persistence in these compartments. The predicted lack of ready biodegradability also points towards potential persistence.

Photodegradation and Other Abiotic Transformation Processes

In addition to biodegradation, abiotic processes such as photodegradation can contribute to the transformation of chemical compounds in the environment. For [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-, photodegradation would likely involve the absorption of ultraviolet (UV) radiation, leading to chemical reactions that alter its structure.

The presence of aromatic rings and functional groups like amino and hydroxyl groups in the molecule suggests that it will absorb UV light. This absorption can lead to direct photolysis, where the molecule is broken down by the energy of the light. Alternatively, indirect photodegradation can occur, where other substances in the environment, known as photosensitizers, absorb light and then transfer that energy to the target compound, initiating its degradation.

The photodegradation of aromatic amines and phenols has been studied, and these studies can provide insights into the potential fate of [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-. For example, the photodegradation of aniline (B41778) derivatives can be influenced by factors such as pH and the presence of photocatalysts like titanium dioxide (TiO2). sid.irresearchgate.net In aqueous environments, the reaction with hydroxyl radicals (•OH), which are highly reactive species generated by photochemical processes, is a major pathway for the degradation of many organic pollutants, including phenols. nih.govnih.gov

The rate of photodegradation will depend on various factors, including the intensity of sunlight, the depth in the water column, and the presence of other substances that can either promote or inhibit the process. The degradation products of photodegradation can be numerous and may themselves be of environmental concern.

Analytical Methodologies for Environmental Monitoring of Biphenyl Compounds

The detection and quantification of biphenyl derivatives in environmental samples are essential for assessing their distribution and persistence. A variety of analytical techniques are available for this purpose, with the choice of method depending on the specific compound, the environmental matrix (e.g., water, soil, air), and the required sensitivity.

For compounds like [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-, which have a semi-volatile nature, gas chromatography-mass spectrometry (GC-MS) is a commonly used and powerful analytical tool. nih.govscielo.br This technique separates the components of a mixture in the gas phase and then detects them based on their mass-to-charge ratio, providing both qualitative and quantitative information.

High-performance liquid chromatography (HPLC) is another versatile technique that is well-suited for the analysis of polar and non-volatile compounds. scielo.brresearchgate.net For [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-, reversed-phase HPLC with a suitable detector, such as a diode-array detector (DAD) or a mass spectrometer (MS), would likely be an effective method.

Sample preparation is a critical step in the analytical process to isolate the target compound from the complex environmental matrix and to concentrate it to a level that can be detected. Common sample preparation techniques for biphenyl derivatives in water and soil samples include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). env.go.jpusgs.gov

The following table summarizes the key steps and techniques involved in the environmental monitoring of biphenyl compounds.

Table 2: General Analytical Methodologies for Biphenyl Derivatives
Analytical StepTechniquesDescription
Sample CollectionGrab sampling, passive samplingCollection of representative samples from water, soil, sediment, or air.
ExtractionSolid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Soxhlet ExtractionIsolation of the target analyte from the sample matrix.
Clean-upColumn chromatography, Gel permeation chromatography (GPC)Removal of interfering compounds from the sample extract.
AnalysisGas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or MS detectionSeparation, identification, and quantification of the target analyte.

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